molecular formula C17H19ClN4 B2834072 3-(4-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 862192-76-5

3-(4-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2834072
CAS RN: 862192-76-5
M. Wt: 314.82
InChI Key: XEFRILODHOUMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . They contain a pyrazole ring fused with a pyrimidine ring. The specific compound you mentioned has additional functional groups: a 4-chlorophenyl group, an isopropyl group, and two methyl groups.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrazole and pyrimidine rings, along with the attached functional groups. Techniques like NMR and IR spectroscopy can be used to confirm the structure .

Scientific Research Applications

Antimicrobial and Anticancer Agents

Compounds within the pyrazolo[1,5-a]pyrimidine class, including derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have demonstrated significant in vitro antimicrobial and anticancer activities. Specifically, certain synthesized compounds showed higher anticancer activity compared to the reference drug doxorubicin, alongside exhibiting good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Insecticidal and Antibacterial Potential

Research on pyrazolo[1,5-a]pyrimidine derivatives also includes their synthesis through microwave irradiation cyclocondensation and evaluation for insecticidal and antibacterial potentials. The studies indicate that these compounds, prepared via innovative synthetic routes, hold promise in addressing agricultural pests and bacterial infections (Deohate & Palaspagar, 2020).

Synthesis and Structural Analysis

Further exploration into this chemical space includes the synthesis of novel 1-arylpyrazolo[3,4-d]pyrimidine derivatives containing an amide moiety. These studies are crucial for understanding the structural requirements for biological activity, where X-ray diffraction methods are often utilized for detailed structural analysis (Liu et al., 2016).

Polymer Synthesis Catalysts

Outside the realm of direct biological applications, pyrazolo[1,5-a]pyrimidine derivatives have been explored as ligands in catalytic systems for polymer synthesis. For instance, aromatic amine ligands, which include structures similar to pyrazolo[1,5-a]pyrimidines, have been used alongside copper(I) chloride in creating highly active catalyst systems for polymerizing 2,6-dimethylphenol (Kim et al., 2018).

Antiproliferative Activity

The antiproliferative activities of pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, synthesized through base-catalyzed reactions, have been evaluated against human breast cancer and mouse fibroblast cell lines, highlighting the structural and activity relationship crucial for designing effective anticancer agents (Atapour-Mashhad et al., 2017).

Future Directions

Further studies could be conducted to explore the potential biological activities of this compound. This could involve in vitro and in vivo testing, as well as mechanistic studies to understand its mode of action .

properties

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4/c1-10(2)19-15-9-11(3)20-17-16(12(4)21-22(15)17)13-5-7-14(18)8-6-13/h5-10,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFRILODHOUMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC(C)C)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.